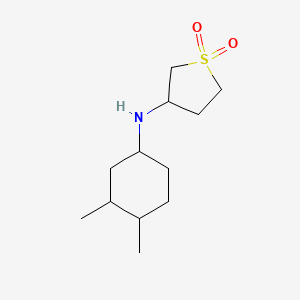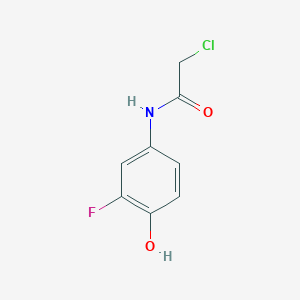
N-(3-chloro-4-hydroxyphenyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-hydroxyphenyl)cyclopropanesulfonamide, commonly known as CHS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
CHS has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, CHS has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, CHS has been shown to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides. In materials science, CHS has been studied for its potential use as a building block for the synthesis of novel materials.
Mécanisme D'action
The mechanism of action of CHS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, CHS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. CHS has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
CHS has been shown to have various biochemical and physiological effects, depending on the specific application. In medicine, CHS has been found to reduce inflammation, inhibit tumor growth, and have anti-viral effects. In agriculture, CHS has been shown to inhibit the growth of various fungal and bacterial pathogens. In materials science, CHS has been studied for its potential use in the synthesis of novel materials with unique properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CHS in lab experiments is its relatively simple synthesis method, which allows for large-scale production. CHS is also stable under various conditions, making it suitable for use in a wide range of experiments. However, one limitation of CHS is its potential toxicity, which must be carefully considered when designing experiments.
Orientations Futures
There are several future directions for the study of CHS. In medicine, further research is needed to fully understand the mechanism of action of CHS and its potential use in the treatment of various diseases. In agriculture, more studies are needed to determine the efficacy of CHS as an alternative to traditional pesticides. In materials science, further research is needed to explore the potential use of CHS as a building block for the synthesis of novel materials with unique properties.
Conclusion:
In conclusion, CHS is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its relatively simple synthesis method, stability under various conditions, and potential for use in medicine, agriculture, and materials science make it a promising area of research for future studies.
Méthodes De Synthèse
CHS can be synthesized through a multistep process involving the reaction between 3-chloro-4-hydroxyaniline and cyclopropane sulfonic acid. The reaction is carried out in the presence of a suitable catalyst under controlled conditions. The resulting CHS compound is then purified using various techniques such as recrystallization and chromatography.
Propriétés
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c10-8-5-6(1-4-9(8)12)11-15(13,14)7-2-3-7/h1,4-5,7,11-12H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDNLDOPDHIJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-hydroxyphenyl)cyclopropanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)
![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)

![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)
![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)


![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)

![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)